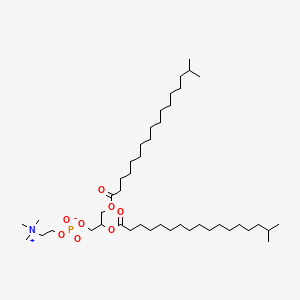
1,2-Isostearoylphosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Isostearoylphosphatidylcholine, or 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phospholipid compound commonly used in various scientific and industrial applications. It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is known for its stability and is often used in the formulation of liposomes and other lipid-based delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Isostearoylphosphatidylcholine can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical synthesis methods. This involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the final product. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Isostearoylphosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by enzymes such as phospholipases, resulting in the formation of free fatty acids and lysophosphatidylcholine.
Substitution: this compound can participate in substitution reactions where the phosphocholine headgroup is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and free radicals.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.
Substitution: Substitution reactions often require specific catalysts and controlled reaction environments.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Modified phospholipids with different headgroups.
Scientific Research Applications
1,2-Isostearoylphosphatidylcholine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
1,2-Isostearoylphosphatidylcholine exerts its effects primarily through its role as a component of biological membranes. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity, permeability, and signaling pathways. The molecular targets of this compound include membrane-bound enzymes and receptors, which it can modulate through its physical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with shorter fatty acid chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains unsaturated fatty acid chains, making it more fluid than 1,2-Isostearoylphosphatidylcholine.
Uniqueness
This compound is unique due to its long, saturated fatty acid chains, which confer high stability and low fluidity to membranes. This makes it particularly useful in applications requiring stable lipid bilayers, such as in liposome formulations for drug delivery.
Properties
CAS No. |
58045-79-7 |
|---|---|
Molecular Formula |
C44H88NO8P |
Molecular Weight |
790.1 g/mol |
IUPAC Name |
2,3-bis(16-methylheptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-40(2)32-28-24-20-16-12-8-10-14-18-22-26-30-34-43(46)50-38-42(39-52-54(48,49)51-37-36-45(5,6)7)53-44(47)35-31-27-23-19-15-11-9-13-17-21-25-29-33-41(3)4/h40-42H,8-39H2,1-7H3 |
InChI Key |
ZYHIHGQPICHMAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Synonyms |
1,2-isostearoyl-sn-glycero-3-phosphocholine 1,2-isostearoylphosphatidylcholine DiSPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
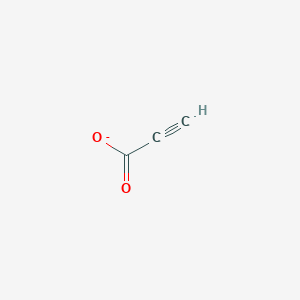

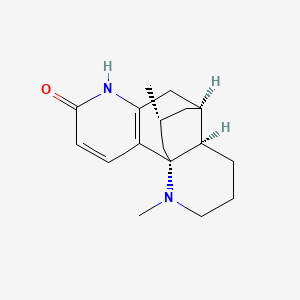
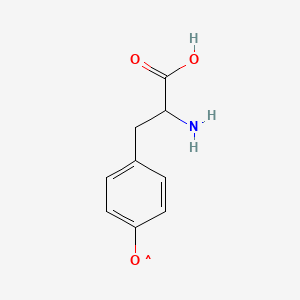
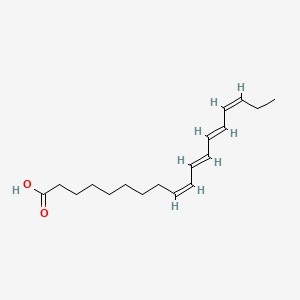

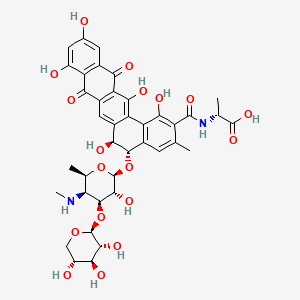
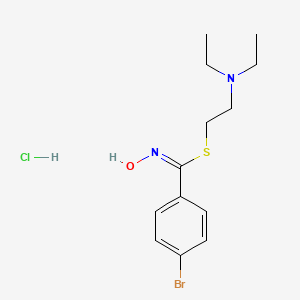


![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one](/img/structure/B1239319.png)
